molecular formula C18H22N6 B6458262 4-({4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2549054-15-9

4-({4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile

Cat. No.: B6458262
CAS No.: 2549054-15-9
M. Wt: 322.4 g/mol
InChI Key: RLLPUNQLFHSZGS-UHFFFAOYSA-N
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Description

4-({4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is a benzonitrile derivative featuring a piperazine core substituted with a pyrimidine ring bearing an ethylamino group. This compound is structurally optimized for interactions with biological targets such as kinases or enzymes, leveraging the pyrimidine moiety for hydrogen bonding and the piperazine linker for conformational flexibility. Its benzonitrile group enhances solubility and contributes to π-π stacking interactions in binding pockets .

Properties

IUPAC Name

4-[[4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-2-20-18-21-8-7-17(22-18)24-11-9-23(10-12-24)14-16-5-3-15(13-19)4-6-16/h3-8H,2,9-12,14H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLPUNQLFHSZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the reaction of ethylamine with a suitable precursor, such as 2-chloropyrimidine, under basic conditions.

    Introduction of the piperazine ring: The pyrimidine derivative is then reacted with piperazine in the presence of a suitable catalyst to form the desired intermediate.

    Attachment of the benzonitrile group: The final step involves the reaction of the intermediate with a benzonitrile derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-({4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

4-({4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or as a ligand for specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-({4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a benzonitrile core and piperazine-pyrimidine framework with several analogues, but substituent variations critically influence physicochemical and pharmacological properties. Key examples include:

Compound Name Core Structure Differences Key Substituents Molecular Weight (g/mol) LogP Reference
Target Compound Benzonitrile + piperazine-pyrimidine Ethylamino, pyrimidine-4-yl ~377 (estimated) ~-4.4*
Dapivirine (4-[[4-(2,4,6-trimethylamino)pyrimidin-2-yl]amino]benzonitrile) Benzonitrile + pyrimidine (no piperazine) Trimethylamino, pyrimidin-2-yl 327.382 -5.17
Etravirine (4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile) Benzonitrile + brominated pyrimidine Bromo, methoxy, dimethyl 434.269 -4.75
3-[({2-[4-({[(4S)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}sulfonyl)piperazin-1-yl]pyrimidin-5-yl}oxy)methyl]benzonitrile Benzonitrile + sulfonyl-imidazolidinone-piperazine Sulfonyl, imidazolidinone, methyl 485.516 N/A
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile Benzonitrile + piperidine-piperazine hybrid Piperidinyl, no pyrimidine ~323 (estimated) N/A

Notes:

  • LogP: The target compound’s ethylamino group likely increases lipophilicity compared to Dapivirine’s polar trimethylamino group. Etravirine’s bromo and methoxy substituents further modulate its hydrophobicity .
  • Molecular Weight : Piperazine-containing analogues (e.g., ) exhibit higher molecular weights due to additional functional groups.

Biological Activity

The compound 4-({4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is a novel chemical entity that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-({4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile can be represented as follows:

  • Molecular Formula: C16_{16}H20_{20}N4_{4}
  • Molecular Weight: 284.36 g/mol
  • IUPAC Name: 4-({4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile

This compound contains a benzonitrile moiety linked to a piperazine ring, which is further substituted with a pyrimidine derivative. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to 4-({4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile often exhibit activity against specific biological pathways, particularly those involved in cancer and neurological disorders. The following sections summarize key findings regarding its biological effects.

Anticancer Activity

Several studies have investigated the anticancer properties of similar compounds. For instance, compounds containing piperazine and pyrimidine derivatives have been shown to inhibit tumor growth by targeting the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in many cancers.

  • Inhibition of EGFR : Compounds that interact with EGFR have demonstrated significant antiproliferative effects on cancer cell lines. In vitro studies show that these compounds can reduce cell viability in human cancer cells by inducing apoptosis and cell cycle arrest (IC50 values ranging from 8.52 µM to 14.08 µM) .
  • Mechanistic Studies : Molecular docking studies suggest that the binding affinity of these compounds to EGFR is enhanced by specific substitutions on the piperazine ring, which facilitates stronger interactions with the receptor's active site .

Neuroprotective Effects

Research into the neuroprotective effects of similar piperazine derivatives has revealed promising results:

  • Neuroprotection : Some studies indicate that compounds with a similar structure can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for neurodegenerative diseases .
  • Mechanisms : The neuroprotective mechanisms are believed to involve modulation of neurotransmitter levels and inhibition of pro-apoptotic pathways .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of benzonitrile derivatives, including those structurally related to 4-({4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile. The study found that certain derivatives exhibited potent inhibition of PD-1/PD-L1 interactions, which are critical in immune evasion by tumors:

CompoundIC50 Value (µM)Mechanism
Compound 78.52PD-L1 Inhibition
Compound 612.28PD-L1 Inhibition
Compound 8a14.08PD-L1 Inhibition

These findings indicate that structural modifications can significantly influence biological activity and therapeutic potential .

Case Study 2: Neuroprotection in Animal Models

In vivo studies have demonstrated that piperazine derivatives can reduce neurodegeneration in animal models of Alzheimer's disease. The administration of these compounds resulted in improved cognitive function and reduced markers of inflammation and oxidative stress .

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